SNAP-7941

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

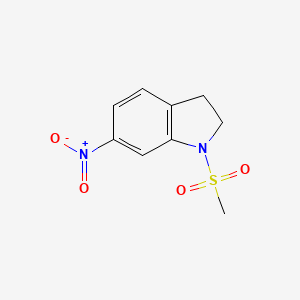

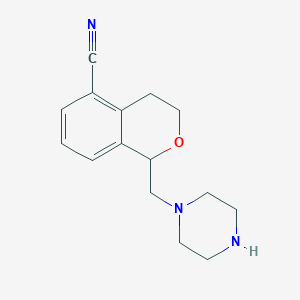

SNAP-7941 is a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been primarily used in scientific research to explore its potential anxiolytic, antidepressant, and anorectic effects . Despite initial promising results in animal studies, subsequent trials did not meet expectations, and its main significance lies in its role as a lead compound for developing more potent and selective antagonists .

Vorbereitungsmethoden

The synthesis of SNAP-7941 involves several steps. This method is particularly used for creating a radiolabeled version of this compound for positron emission tomography (PET) imaging . Another method involves the direct fluorination of a tosylated precursor in a microfluidic system to produce [18F]FE@SNAP . These methods are crucial for producing this compound in a form suitable for various research applications.

Analyse Chemischer Reaktionen

SNAP-7941 undergoes several types of chemical reactions, including methylation and fluorination. The methylation process involves the use of [11C]Methyltriflate as a methylation agent, which reacts with the SNAP-acid precursor to form [11C]this compound . The fluorination process involves the use of a tosylated precursor and a fluorinating agent to produce [18F]FE@SNAP . These reactions are typically carried out under controlled conditions to ensure high radiochemical yields and purity .

Wissenschaftliche Forschungsanwendungen

SNAP-7941 has been extensively used in scientific research to study the function of the melanin-concentrating hormone receptor 1 (MCHR1). It has been used in studies exploring its potential anxiolytic, antidepressant, and anorectic effects . Additionally, this compound has been used as a PET tracer to visualize and quantify MCHR1 in vivo . This has provided valuable insights into the role of MCHR1 in various physiological processes, including energy homeostasis, appetite regulation, and mood modulation .

Wirkmechanismus

SNAP-7941 exerts its effects by selectively binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby blocking the action of the endogenous ligand, melanin-concentrating hormone (MCH) . This inhibition leads to an increase in extracellular levels of acetylcholine in the frontal cortex, which is associated with its anxiolytic and antidepressant effects . The binding of this compound to MCHR1 also affects other neurotransmitter systems, including noradrenaline, dopamine, serotonin, and glutamate .

Vergleich Mit ähnlichen Verbindungen

SNAP-7941 is often compared with other MCHR1 antagonists, such as GW3430 and SNAP-94847 . While this compound was the lead compound, subsequent derivatives like SNAP-94847 have been developed to be more potent and selective . GW3430, another MCHR1 antagonist, has shown similar effects in enhancing social recognition and elevating extracellular acetylcholine levels in the frontal cortex . These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .

Eigenschaften

Molekularformel |

C31H37F2N5O6 |

|---|---|

Molekulargewicht |

613.7 g/mol |

IUPAC-Name |

methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |

InChI-Schlüssel |

FWMHZWMPUWAUPL-NDEPHWFRSA-N |

Isomerische SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

Kanonische SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, butoxy[[(phenylmethoxy)carbonyl]amino]-, butyl ester](/img/structure/B8574002.png)

![2-({4-[(Chloromethoxy)methyl]phenyl}methoxy)oxane](/img/structure/B8574085.png)